4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with dichloro and triisopropylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dichloropyridine and triisopropylsilyl chloride.
Formation of Pyrrolo[2,3-b]pyridine Core: The pyrrolo[2,3-b]pyridine core is formed through a series of cyclization reactions, often involving the use of strong bases and high temperatures.
Introduction of Triisopropylsilyl Group: The triisopropylsilyl group is introduced via a silylation reaction, typically using triisopropylsilyl chloride in the presence of a base such as imidazole or pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[2,3-b]pyridine core.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrrolo[2,3-b]pyridines, while cross-coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicinal Chemistry: Researchers investigate its potential as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine: Lacks the triisopropylsilyl group, which can affect its reactivity and solubility.
1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the dichloro groups, which can influence its chemical behavior and applications.
4,5-Dichloro-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a different silyl group, affecting its steric and electronic properties.
Uniqueness
4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both dichloro and triisopropylsilyl groups, which confer distinct steric and electronic characteristics
Properties
IUPAC Name |
(4,5-dichloropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24Cl2N2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-15(18)14(17)9-19-16(13)20/h7-12H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZAIMKYOWCVOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460350 |
Source
|
Record name | 4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685513-95-5 |
Source
|
Record name | 4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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